
6-Chloro-4-ethoxy-3-iodopyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-ethoxy-3-iodopyridazine is an organic compound with the molecular formula C6H6ClIN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-3-iodopyridazine typically involves the iodination and chlorination of pyridazine derivatives. One common method includes the reaction of 4-ethoxypyridazine with iodine and a chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
6-Chloro-4-ethoxy-3-iodopyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the ethoxy and pyridazine moieties intact.
科学的研究の応用
6-Chloro-4-ethoxy-3-iodopyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 6-Chloro-4-ethoxy-3-iodopyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
3-Chloro-6-iodopyridazine: Similar structure but lacks the ethoxy group.
6-Chloro-2-fluoro-3-iodopyridine: Contains a fluorine atom instead of the ethoxy group.
5-Chloro-2-iodopyridine: Similar structure but with different substitution pattern.
Uniqueness
6-Chloro-4-ethoxy-3-iodopyridazine is unique due to the presence of both chlorine and iodine atoms along with an ethoxy group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
分子式 |
C6H6ClIN2O |
|---|---|
分子量 |
284.48 g/mol |
IUPAC名 |
6-chloro-4-ethoxy-3-iodopyridazine |
InChI |
InChI=1S/C6H6ClIN2O/c1-2-11-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 |
InChIキー |
RYDWDTQDCHJGAH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NN=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



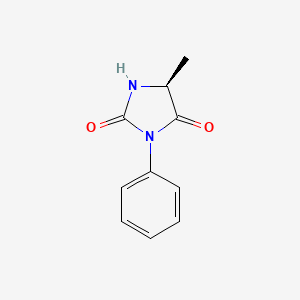
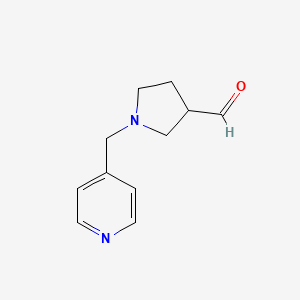
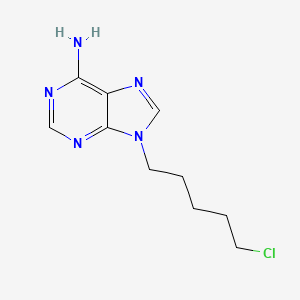
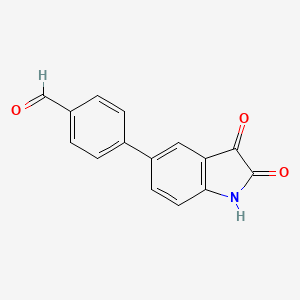
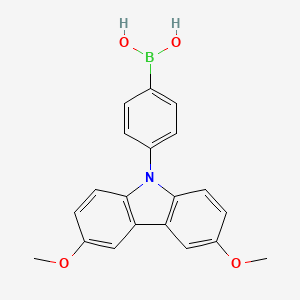
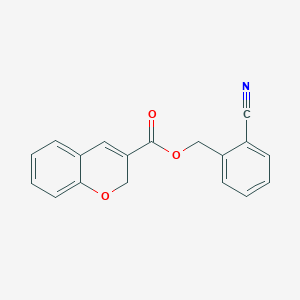
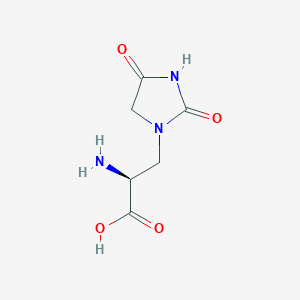
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
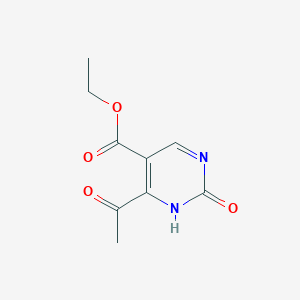
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
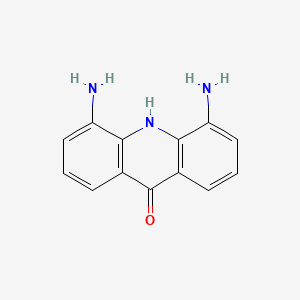
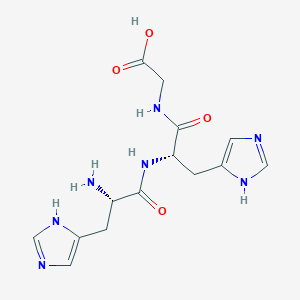
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
